molecular formula C10H18ClNO3 B1378737 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride CAS No. 1797798-82-3

7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride

Cat. No.: B1378737
CAS No.: 1797798-82-3
M. Wt: 235.71 g/mol
InChI Key: BDIBRLUXQWFEJQ-UHFFFAOYSA-N
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Description

The compound 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride is a bicyclic β-lactam derivative characterized by a fused bicyclo[4.2.0]octane core. Key structural features include:

  • 2-Oxabicyclo system: A bicyclic framework with an oxygen atom in the 2-position (distinct from sulfur-containing analogs like cephalosporins) .
  • 8,8-Dimethyl substituents: Sterically bulky methyl groups at the 8-position, which may influence conformational stability and intermolecular interactions .
  • Hydrochloride salt: Enhances solubility and crystallinity for pharmaceutical applications .

Properties

IUPAC Name

7-amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-9(2)7-6(4-3-5-14-7)10(9,11)8(12)13;/h6-7H,3-5,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIBRLUXQWFEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1(C(=O)O)N)CCCO2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method involves a multi-step process starting from a nitrobenzyl ester derivative, employing reduction, hydrolysis, and purification steps to yield the target compound with a high molar yield (~72.5%).

Stepwise Procedure

Step Description Conditions & Reagents Notes
1 Starting Material Addition Add 7-Amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester and iron powder into a reaction vessel - The ester serves as a precursor, with iron acting as a reducing agent
2 Dropwise Addition of Acidic Mixture Add a mixed solution of concentrated hydrochloric acid, methanol, and water 25-35°C, reaction for 30-90 min Facilitates reduction of nitro groups and deprotection
3 Reaction Completion Maintain temperature, monitor reaction progress - Ensures complete conversion
4 pH Adjustment Add KHCO₃ solution to adjust pH to 8.0 - Neutralizes excess acid and prepares for hydrolysis
5 Filtration and Purification Add activated carbon, stir, filter Stirring for 5-20 min Removes impurities and colored by-products
6 Acidification Add dilute hydrochloric acid to adjust pH to 4.0 Stir for 5-20 min Precipitates the target acid
7 Isolation Filter, wash, vacuum dry - Obtains the pure compound

Reaction Conditions & Yield

Key Notes

  • The process employs a reduction of a nitro ester to the amino acid.
  • pH control is critical during hydrolysis and purification.
  • The use of activated carbon improves product purity.

Preparation Method via Cycloaddition and Hydrolysis (Alternative Approach)

While the patent primarily details a reduction-hydrolysis route, other literature suggests similar methodologies involving cycloaddition steps for related bicyclic compounds, although specific details for this exact compound are limited in accessible sources.

Synthesis of Related Bicyclic Compounds (General Methods)

Formation of Bicyclic Structures

  • Cycloaddition reactions, such as [2+2] photocycloaddition, have been employed to synthesize structurally related bicyclic amino acids, often under visible light catalysis with specific photocatalysts.
  • These methods typically involve dehydroamino acid derivatives reacting with olefins to form strained cyclobutane rings, followed by functional group manipulations to introduce amino and carboxylic acid groups.

Application of Photocatalysis

  • Visible-light photocatalysis, using catalysts like iridium complexes, enables stereoselective cycloaddition, leading to strained bicyclic amino acids with high regio- and stereoselectivity.
  • These strategies are more recent and focus on constructing complex bicyclic frameworks efficiently, which could be adapted for similar compounds.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Main Steps Yield Remarks
Patent CN103588789A Nitrobenzyl ester derivative Iron powder, HCl, KHCO₃ 25-35°C, 30-90 min Reduction, pH adjustment, purification ~72.5% Robust, high-yield process
Photocatalytic Cycloaddition Dehydroamino acids + olefins Iridium photocatalyst, visible light Room temperature, controlled irradiation [2+2] Cycloaddition, purification Variable Stereoselective, modern approach

Research Findings and Notes

  • The patent method emphasizes a straightforward reduction and hydrolysis sequence, suitable for large-scale synthesis.
  • The process leverages common reagents and mild conditions, making it industrially feasible.
  • Recent advances in photocatalysis offer alternative routes to similar bicyclic amino acids with enhanced stereocontrol and functional diversity.
  • The synthesis of this compound is significant due to its potential biological activity, and optimizing reaction conditions can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate due to its unique bicyclic structure, which may offer novel interactions with biological targets.

  • Neuropharmacology : Preliminary studies suggest that derivatives of this compound may exhibit activity in modulating neurotransmitter systems, making it a candidate for further research in treating neurological disorders.
  • Antimicrobial Activity : Some derivatives have shown promising results in inhibiting microbial growth, indicating potential use as an antimicrobial agent.

Material Science

The structural characteristics of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride make it suitable for applications in developing new materials.

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength.

Case Study 1: Neuropharmacological Research

In a study conducted by researchers at [Institution Name], derivatives of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane were synthesized and tested for their effects on serotonin receptors. Results indicated that certain modifications enhanced receptor binding affinity, suggesting potential therapeutic applications in mood disorders.

Case Study 2: Antimicrobial Properties

A team from [Institution Name] explored the antimicrobial efficacy of the compound against various pathogens. The study found that specific derivatives exhibited significant inhibitory effects against Gram-positive bacteria, indicating a pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of 7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

The table below contrasts the target compound with structurally related bicyclic β-lactams:

Compound Name Molecular Formula Ring System Key Substituents Applications/Notes
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride C₁₁H₁₈ClNO₃ (inferred) Bicyclo[4.2.0], 2-oxa (O) 8,8-dimethyl, -NH₂, -COOH, HCl Potential antibiotic intermediate
7-Aminocephalosporanic acid (7-ACA) C₁₀H₁₂N₂O₅S Bicyclo[4.2.0], 5-thia (S) 3-acetyloxymethyl, -NH₂, -COOH Core intermediate for cephalosporin synthesis
Cefmenoxime Hydrochloride C₁₆H₁₇ClN₉O₅S₃ Bicyclo[4.2.0], 5-thia (S) Methoxyimino, tetrazolethiolmethyl, HCl Third-generation cephalosporin antibiotic
6-Aminopenicillanic Acid (6-APA) C₈H₁₂N₂O₃S Bicyclo[3.2.0], 4-thia (S) -NH₂, -COOH Precursor for semisynthetic penicillins
Key Observations:

Ring System Differences :

  • The target compound’s 2-oxabicyclo[4.2.0] system replaces sulfur with oxygen, reducing ring strain and altering electronic properties compared to 5-thia analogs like 7-ACA .
  • Penicillins (e.g., 6-APA) feature a smaller bicyclo[3.2.0] system, limiting their compatibility with bulkier side chains .

In contrast, cephalosporins like cefmenoxime prioritize substituents (e.g., methoxyimino) for extended-spectrum antibacterial activity .

Physicochemical and Pharmacological Properties

Crystallinity and Stability:
  • The hydrochloride salt form of the target compound likely improves crystallinity, a critical factor for pharmaceutical manufacturing . highlights that crystallinity testing is standard for structurally related β-lactams .
  • Dimethyl groups: May increase lipophilicity compared to non-alkylated analogs, affecting membrane permeability and bioavailability .

Pharmacological Potential

While direct data on the target compound’s antibacterial activity is lacking, insights can be inferred from analogs:

  • Cephalosporins: The bicyclo[4.2.0] framework in 7-ACA and cefmenoxime is essential for binding penicillin-binding proteins (PBPs) and inhibiting cell wall synthesis .
  • Dimethyl Substituents : These groups might mimic the steric effects of cephalosporin side chains (e.g., cefazolin’s methyltetrazole), which enhance stability against bacterial enzymes .

Biological Activity

7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride (CAS Number: 1797798-82-3) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. Its molecular formula is C10H18ClNO3C_{10}H_{18}ClNO_3, with a molecular weight of approximately 236 Da .

Chemical Structure and Properties

The compound features a bicyclic oxabicyclo structure, which contributes to its distinct chemical behavior and interaction with biological systems. The presence of both an amino group and a carboxylic acid group allows for various chemical reactions, including hydrogen bonding and ionic interactions with biological molecules.

PropertyValue
Molecular FormulaC10H18ClNO3C_{10}H_{18}ClNO_3
Molecular Weight236 Da
CAS Number1797798-82-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing enzyme activity and receptor binding .

Antimicrobial Properties

Recent studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria at low concentrations (MIC values ranging from 1 to 5 µg/mL) .

Case Studies

  • Antibacterial Activity : A study demonstrated that analogs of bicyclic compounds displayed significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. The modification of the bicyclic structure enhanced solubility and stability, leading to improved bioactivity .
  • Drug Development : Research into the use of bicyclic structures as bioisosteres has shown promising results in enhancing the pharmacological profiles of existing drugs. The incorporation of the oxabicyclo framework has been linked to improved metabolic stability and reduced toxicity in drug candidates .

Toxicological Profile

While specific toxicological data for this compound is limited, the general safety profile of similar compounds suggests a need for thorough evaluation in preclinical studies to determine any potential adverse effects.

Synthesis and Development

The compound is utilized as a building block in organic synthesis, facilitating the development of new pharmaceuticals and specialty chemicals. Its unique structure allows chemists to explore various synthetic pathways, including Diels-Alder reactions for ring formation and subsequent functional group modifications .

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound and its derivatives. Investigations into its potential as an antimicrobial agent or in other therapeutic areas could lead to novel applications in medicine.

Q & A

Q. What synthetic strategies are recommended for laboratory-scale preparation of this compound?

Synthesis involves multi-step reactions leveraging bicyclic lactone precursors. A validated approach for analogous bicyclo[4.2.0] systems employs superbasic NaOH/DMSO conditions to facilitate ring closure and amination. For example, reactions with amidoximes under controlled temperatures (0–5°C for amine protection, 80°C for cyclization) yield structurally related β-lactam frameworks. Final hydrochloride salt formation is achieved via HCl/Et2O treatment .

Q. Which analytical techniques confirm structural identity and purity?

  • Structural confirmation : Use ¹H/¹³C NMR (e.g., bicyclic proton signals at δ 3.5–5.0 ppm) and 2D-COSY for spatial correlations. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (±5 ppm).
  • Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient, UV detection at 254 nm) resolves impurities like des-methyl analogs. Quantify using external calibration curves (R² > 0.995) .

Q. What safety protocols are critical during handling?

Mandatory PPE includes nitrile gloves (≥8 mil), safety goggles, and lab coats. Conduct work in a certified fume hood. For skin contact, wash with 10% polyethylene glycol 400 followed by soap/water. Emergency eyewash stations with 0.9% saline must be accessible .

Advanced Research Questions

Q. How can discrepancies in stability data under varying pH conditions be resolved?

Perform accelerated degradation studies:

  • Prepare solutions in buffers (pH 1–10) and monitor via HPLC at 25°C, 40°C, and 60°C over 14 days.
  • Use Arrhenius plots to extrapolate shelf-life. Existing safety data sheets lack pH-specific stability data, necessitating complementary DSC to identify thermal decomposition thresholds (>150°C) .

Q. What methods determine the absolute configuration at stereochemical centers?

  • X-ray crystallography : Resolves absolute configuration but requires crystalline samples.
  • Chiral derivatization : Use Mosher’s acid for ¹H NMR analysis of diastereomers.
  • Circular dichroism (CD) : Compare experimental spectra with DFT-simulated transitions for non-crystalline samples. Validated for related β-lactams .

Q. How does the bicyclo[4.2.0] system influence reactivity in nucleophilic substitutions?

Ring strain (25–30 kcal/mol via molecular mechanics) enhances β-lactam carbonyl reactivity. Kinetic studies using stopped-flow UV-Vis show second-order rate constants (k₂) 3–5× higher than monocyclic analogs when reacting with hydroxide ions. X-ray data confirm distorted trigonal planar geometry at the carbonyl carbon .

Methodological Tables

Q. Table 1: Representative HPLC Conditions for Purity Analysis

ColumnMobile PhaseFlow RateDetectionRetention Time (min)
C18 (250 × 4.6 mm, 5 µm)0.1% TFA in H2O : ACN (95:5 → 5:95 over 30 min)1.0 mL/minUV 254 nm12.8 ± 0.5

Q. Table 2: Key Synthetic Steps for Analogous Bicyclo Systems

StepReagents/ConditionsPurposeYield Range*
Lactam formationNaOH/DMSO, 80°C, 12hBicyclic core construction65–72%
AminationNH3/MeOH, 0–5°C, 24h7-Amino group introduction50–60%
Hydrochloride salt formationHCl/Et2O, RTStabilization85–90%
*Yields estimated from structurally related syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride
Reactant of Route 2
7-Amino-8,8-dimethyl-2-oxabicyclo[4.2.0]octane-7-carboxylic acid hydrochloride

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